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molecular formula C18H13ClN2O3S B8574616 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfinyl]-5-cyano-2-methyl- CAS No. 646514-67-2

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfinyl]-5-cyano-2-methyl-

Cat. No. B8574616
M. Wt: 372.8 g/mol
InChI Key: HCWZVRPQOQHNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723373B2

Procedure details

The title compound was prepared by the method of example 5 part (d) using the product of step (c).
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(C#N)=C2C(=CC=1)N(CC(O)=O)C(C)=C2S(C1C=CC(Cl)=CC=1)(=O)=O.[Cl:28][C:29]1[CH:34]=[CH:33][C:32]([S:35]([C:37]2[C:45]3[C:40](=[CH:41][CH:42]=[C:43]([C:46]#[N:47])[CH:44]=3)[N:39]([CH2:48][C:49]([O:51]C)=[O:50])[C:38]=2[CH3:53])=[O:36])=[CH:31][CH:30]=1>>[Cl:28][C:29]1[CH:30]=[CH:31][C:32]([S:35]([C:37]2[C:45]3[C:40](=[CH:41][CH:42]=[C:43]([C:46]#[N:47])[CH:44]=3)[N:39]([CH2:48][C:49]([OH:51])=[O:50])[C:38]=2[CH3:53])=[O:36])=[CH:33][CH:34]=1

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C2C(=C(N(C2=CC1)CC(=O)O)C)S(=O)(=O)C1=CC=C(C=C1)Cl)C#N
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)C1=C(N(C2=CC=C(C=C12)C#N)CC(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)C1=C(N(C2=CC=C(C=C12)C#N)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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